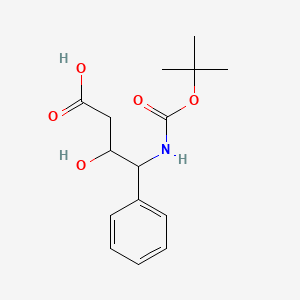
(3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl-protected amino group, a hydroxyl group, and a phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the asymmetric hydrogenation of a suitable precursor, followed by a stereoselective Hofmann rearrangement . The reaction conditions often include the use of chiral catalysts and specific solvents to achieve high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The tert-butoxycarbonyl group can be removed or substituted under acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives.
Applications De Recherche Scientifique
(3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other bioactive molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides protection during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the amino group can interact with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- 4-(tert-butoxycarbonyl-methyl-amino)-butyric acid
Uniqueness
(3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-13(11(17)9-12(18)19)10-7-5-4-6-8-10/h4-8,11,13,17H,9H2,1-3H3,(H,16,20)(H,18,19) |
Clé InChI |
GDZQCMQJVJLGRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


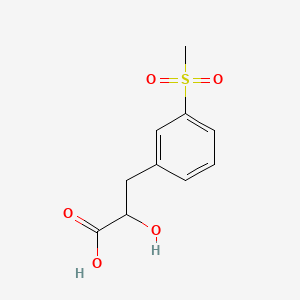
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
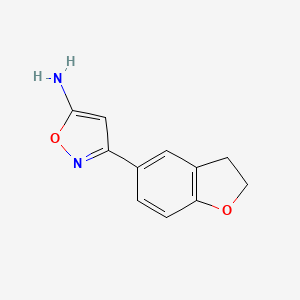
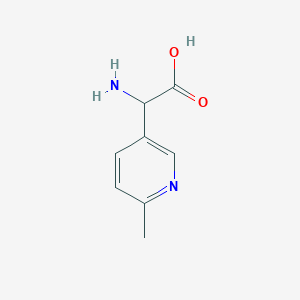
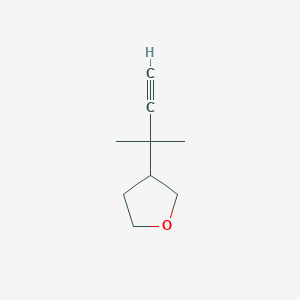
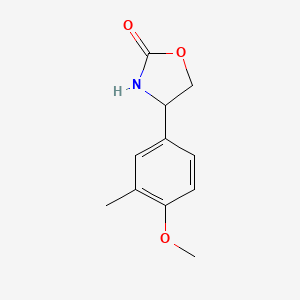

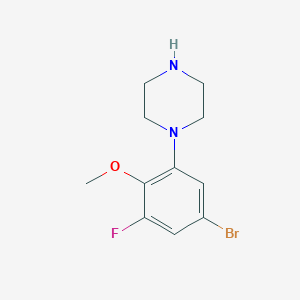

![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
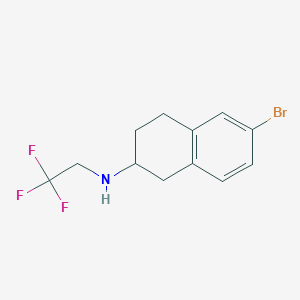
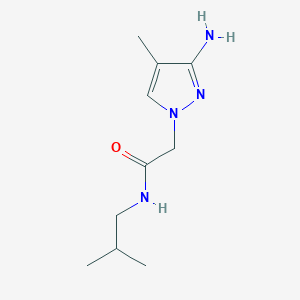
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
